(1-Isopropyl-1H-benzoimidazol-2-yl)-(3-methoxy-phenyl)-methanol
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Overview
Description
(1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with an isopropyl group and a methoxyphenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base like sodium hydride.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazoles.
Scientific Research Applications
Chemistry
In chemistry, (1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, (1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol
- (1-ethyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol
- (1-propyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol
Uniqueness
Compared to similar compounds, (1-isopropyl-1H-1,3-benzimidazol-2-yl)(3-methoxyphenyl)methanol exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, leading to distinct reactivity and interaction profiles.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-16-10-5-4-9-15(16)19-18(20)17(21)13-7-6-8-14(11-13)22-3/h4-12,17,21H,1-3H3 |
InChI Key |
VGVXZFNDIGNHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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